3,4-Dimethylhexane (CAS: 583-48-2) is a branched-chain aliphatic hydrocarbon, one of the 18 structural isomers of octane.[1][2] As a colorless, water-insoluble liquid, it serves as a nonpolar solvent and a reference compound in various industrial and research settings.[3][4] Its specific isomeric structure, with methyl groups on the third and fourth carbon atoms of the hexane chain, results in distinct physical properties compared to other C8 alkanes, which is a critical factor in its selection for applications in fuel research and analytical chemistry.[5][6]
While all C8H18 isomers share the same molecular formula, they are not functionally interchangeable.[1] Subtle differences in branching structure lead to significant variations in critical physical properties such as boiling point, viscosity, and octane rating.[5][7] For instance, substituting 3,4-Dimethylhexane with a more branched isomer like isooctane (2,2,4-trimethylpentane) or the linear n-octane would alter process parameters for distillation, change fluid dynamic behavior in solvent systems, and yield incorrect results in combustion studies or chromatographic analyses where specific isomer properties are the basis of performance.[5][8] Therefore, applications requiring precise thermal profiles, defined combustion characteristics, or analytical accuracy mandate the procurement of the specific 3,4-Dimethylhexane isomer.
3,4-Dimethylhexane possesses a boiling point of approximately 118-119 °C.[5][9] This positions it in a distinct thermal window, significantly lower than the linear isomer n-octane (125-126 °C) but considerably higher than the highly branched isooctane (2,2,4-trimethylpentane) at 99 °C.[2][5] This intermediate boiling point is a direct consequence of its moderately branched structure, which influences the strength of intermolecular van der Waals forces.[5][7]
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 118-119 °C |
| Comparator Or Baseline | n-Octane: 125-126 °C; Isooctane (2,2,4-trimethylpentane): 99 °C |
| Quantified Difference | Approx. 7 °C lower than n-octane and 19 °C higher than isooctane |
| Conditions | Standard atmospheric pressure |
This specific boiling point allows for its use as a solvent or reaction medium where precise temperature control below the boiling point of n-octane but above that of isooctane is critical.
The molecular structure of an alkane directly dictates its resistance to autoignition (knocking) in an engine, quantified by the Research Octane Number (RON). 3,4-Dimethylhexane exhibits a moderate RON, which is significantly higher than that of n-octane (RON of approximately -20) but lower than the benchmark isooctane (RON of 100).[10] This moderate branching provides a specific anti-knock characteristic that is valuable for creating fuel surrogates or for fundamental combustion research where performance between linear and highly-branched alkanes is investigated.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | Moderately high (exact value varies, but significantly above n-octane) |
| Comparator Or Baseline | n-Octane: ~ -20; Isooctane (2,2,4-trimethylpentane): 100 (by definition) |
| Quantified Difference | Falls between the two primary reference fuels, providing a distinct data point for combustion models. |
| Conditions | Standardized Cooperative Fuel Research (CFR) engine test per ASTM D2699. |
Procurement of this specific isomer is essential for researchers calibrating engine models or developing fuel blends that require a component with a precisely defined, intermediate anti-knock index.
In gas chromatography (GC), the retention time of a compound is a function of its volatility and interaction with the stationary phase, which are both influenced by its molecular structure. Due to its unique boiling point and structure among C8 isomers, 3,4-Dimethylhexane has a distinct retention time that allows for its separation and identification in complex hydrocarbon mixtures.[11] High-purity (≥99.0%) 3,4-Dimethylhexane is therefore procured as an analytical standard to calibrate GC instruments for the positive identification and quantification of this specific isomer in petroleum products and other chemical samples.[9]
| Evidence Dimension | Purity / Application |
| Target Compound Data | Available as an analytical standard with ≥99.0% purity (GC). |
| Comparator Or Baseline | Crude C8 mixtures or other individual isomers (e.g., n-octane, isooctane) which have different retention times. |
| Quantified Difference | Qualitatively distinct retention time from all other C8 isomers under a given GC method. |
| Conditions | Gas chromatography analysis, typically in the petroleum industry. |
For quality control and compositional analysis in the petrochemical industry, using this specific, high-purity isomer as a reference standard is non-negotiable for achieving accurate and reproducible results.
Used as a single-component fuel or a blend component in fundamental combustion studies to investigate engine knock, ignition delay, and emission formation. Its intermediate octane number and defined physical properties provide a critical data point for validating and refining kinetic models of hydrocarbon combustion, bridging the performance gap between linear and highly-branched alkanes.[3]
Procured as a certified analytical standard for the petrochemical industry. Its unique retention time allows for the unambiguous identification and quantification of 3,4-dimethylhexane in complex hydrocarbon streams like gasoline, naphtha, or reformate, ensuring product quality and process control.[8][9]
Employed as a nonpolar solvent or reaction medium in syntheses where a specific boiling point of ~118 °C is required for optimal reaction kinetics or to facilitate separation from other components with different volatilities. This allows for precise thermal management not achievable with other common C8 isomers like n-octane or isooctane.[5]
Flammable;Irritant;Health Hazard;Environmental Hazard